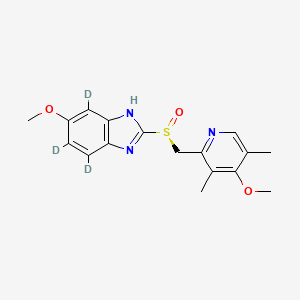

Esomeprazole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H19N3O3S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4,5,7-trideuterio-6-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i5D,6D,7D |

InChI Key |

SUBDBMMJDZJVOS-ZOBHPIIUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Esomeprazole-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of esomeprazole-d3 when utilized as an internal standard in the quantitative analysis of esomeprazole, particularly in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS).

The Core Principle: Isotopic Dilution and Co-elution

The efficacy of this compound as an internal standard is rooted in the principle of isotopic dilution. This compound is a stable isotope-labeled (SIL) version of esomeprazole, where three hydrogen atoms have been replaced with deuterium atoms. This subtle alteration in mass does not significantly impact the compound's physicochemical properties. Consequently, this compound exhibits nearly identical behavior to the unlabeled esomeprazole throughout the analytical process, including extraction, chromatography, and ionization.

This analogous behavior is crucial. During sample preparation, any loss of the analyte (esomeprazole) will be mirrored by a proportional loss of the internal standard (this compound). Similarly, in the mass spectrometer, any variation in ionization efficiency will affect both molecules to a similar extent. By adding a known concentration of this compound to the sample at the beginning of the workflow, it serves as a reliable reference to correct for these potential sources of error, ensuring accurate quantification of the target analyte.

A key characteristic of a deuterated internal standard is that it should co-elute with the compound being quantified. This means both esomeprazole and this compound will have virtually the same retention time during chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, they are readily distinguishable by the mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of esomeprazole using a deuterated internal standard, compiled from various validated bioanalytical methods.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Esomeprazole | 346.1 | 198.0, 198.3 | Positive |

| Omeprazole-d3 | 349.0, 349.20 | 197.9, 198.0 | Positive |

| This compound | 349.1, 349.3 | 198.1, 198.3 | Positive |

Data compiled from multiple sources.

Table 2: Method Validation Parameters

| Parameter | Esomeprazole |

| Linearity Range | 5.0 - 2000.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9989 |

| Intra-day Precision (% RSD) | 1.6 to 2.3 % |

| Inter-day Precision (% RSD) | 2.0 to 2.2 % |

| Accuracy | 97.9 to 100.7 % |

| Extraction Recovery | 80 to 105 % |

Data compiled from multiple sources.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound (or omeprazole-d3) as an internal standard for the quantification of esomeprazole in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting esomeprazole and its internal standard from plasma samples.

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS protocol for the analysis of esomeprazole.

-

Liquid Chromatography:

-

Column: Xbridge C18, 50 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: An isocratic mixture of 5mM Ammonium formate (pH 9.0) and Acetonitrile (70:30 v/v).

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Esomeprazole: m/z 346.1 → 198.0

-

Omeprazole-d3: m/z 349.0 → 197.9

-

-

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Logical workflow of this compound as an internal standard.

Caption: A typical experimental workflow for esomeprazole quantification.

Commercial suppliers and availability of Esomeprazole-d3.

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Esomeprazole-d3, a deuterated analog of the widely used proton pump inhibitor. This document details its commercial availability, analytical methodologies, and the biochemical pathways it influences.

Commercial Suppliers and Availability

This compound is available from a range of commercial suppliers, primarily as a reference standard for analytical and research purposes. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedchemExpress | This compound | HY-17021S1 | 99.71% (HPLC) | 99.2% | 1mg, 5mg, 10mg |

| Simson Pharma | Esomeprazole D3 | E030011 | Certificate of Analysis available upon request | - | Inquire for details |

| LGC Standards | This compound Sodium | TRC-E668302 | >95% (HPLC) | 99.9% | Inquire for details |

| AbMole BioScience | This compound sodium | M55502 | ≥98.0% | - | 1mg |

| Pharmaffiliates | This compound | PA STI 089663 | Certificate of Analysis available upon request | - | Inquire for details |

| Aladdin | This compound sodium | E757955 | - | - | 1mg |

| Veeprho | This compound | - | Certificate of Analysis available upon request | - | Inquire for details |

| Alentris Research | Esomeprazole D3 | ALN-E001D02 | - | - | Inquire for details |

| Clinivex | This compound | - | - | - | Inquire for details |

Mechanism of Action: Inhibition of the Gastric Proton Pump

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] It acts by irreversibly binding to the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[1] This covalent binding inhibits the final step in the production of gastric acid.[1] The deuteration in this compound makes it a valuable internal standard in pharmacokinetic studies to precisely quantify the active drug in biological samples.[2]

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the inhibitory action of Esomeprazole.

Caption: Signaling pathway of gastric acid secretion and inhibition by Esomeprazole.

Experimental Protocols

Synthesis of this compound

For a specific synthesis, researchers would likely need to adapt existing protocols for Esomeprazole synthesis by incorporating a deuterated precursor, such as a deuterated 5-methoxy-2-mercaptobenzimidazole. The synthesis would then proceed with the condensation with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride followed by asymmetric oxidation to yield the (S)-enantiomer.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Esomeprazole Analysis

Several HPLC methods have been developed for the analysis of Esomeprazole in pharmaceutical formulations. A common approach is reverse-phase HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate and sodium hydroxide, pH 6.8) and acetonitrile in a ratio of approximately 40:60 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Retention Time: The retention time for Esomeprazole is typically around 3.2 minutes under these conditions.

-

Internal Standard: For quantitative analysis, an internal standard such as omeprazole can be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Esomeprazole Quantification in Biological Samples

LC-MS/MS provides a highly sensitive and specific method for quantifying Esomeprazole in biological matrices like plasma, often using this compound as an internal standard.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., X-Bridge C18, 3.5 µm, 4.6 x 50 mm).

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of 5mM ammonium formate (pH 9.2) and acetonitrile (65:35 v/v).

-

Flow Rate: 0.6 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Esomeprazole: m/z 346.1 → 198.3

-

This compound (Internal Standard): m/z 349.20 → 198.0

-

-

Sample Preparation: Protein precipitation is a common method for extracting Esomeprazole and its deuterated internal standard from plasma samples.

Logical Workflow for Analysis

The following diagram outlines a typical workflow for the quantitative analysis of Esomeprazole in a research setting, utilizing this compound as an internal standard.

Caption: Workflow for quantitative analysis of Esomeprazole using this compound.

References

- 1. Antibiotic Cocktail Exacerbates Esomeprazole-Induced Intestinal Dysmotility While Ameliorating Gastric Dyspepsia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. US7786309B2 - Process for the preparation of esomeprazole and salts thereof - Google Patents [patents.google.com]

- 4. CN105085487A - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Esomeprazole-d3: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential analytical data and methodologies required for the robust evaluation of Esomeprazole-d3, a deuterated analog of Esomeprazole. This compound is a proton pump inhibitor used in clinical and research settings, often as an internal standard in pharmacokinetic studies. Ensuring its chemical purity and isotopic enrichment is paramount for accurate and reproducible results. This document outlines the key parameters found on a Certificate of Analysis (CofA) and details the experimental protocols for its purity assessment.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CofA.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Molecular Formula | C₁₇H₁₆D₃N₃O₃S |

| Molecular Weight | 348.43 g/mol |

| Appearance | White to Light Brown Solid, or Light yellow to yellow (Solid)[1][2] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly)[2] |

Table 2: Analytical Data

| Test | Specification | Typical Value |

| Purity (HPLC) | >95% | 98.1% - 99.71%[1][3] |

| Isotopic Enrichment/Purity | >95% | 99.2% - 99.9%[1][2] |

| Enantiomeric Excess | Not always specified | 100.0%[1] |

| Optical Rotation | Not always specified | -159.6° (C=0.96 g/mL, CHCl₃, 20°C, 589nm)[1] |

| ¹H NMR Spectrum | Consistent with structure | Conforms[1] |

| Mass Spectrometry (MS) | Consistent with structure | Conforms[1] |

| Elemental Analysis | Conforms to theoretical values | %C: 53.41, %H: 5.11, %N: 10.62[2] |

Purity Assessment: Experimental Protocols

The determination of this compound purity and the quantification of its impurities are primarily achieved through chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities, including its corresponding R-enantiomer and related substances like omeprazole N-oxide.[4][5]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is commonly used (e.g., YMC C18, 150 mm × 4.6 mm, 3 μm particle size).[4] For enantiomeric purity, a chiral column such as Nucleocel Alpha S is employed.[5]

-

Mobile Phase: The composition of the mobile phase is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent.

-

For general purity, a mixture of a phosphate buffer (e.g., 0.006 M monobasic sodium phosphate and 0.032 M anhydrous dibasic sodium phosphate, pH adjusted to 7.6) and acetonitrile is often used.[6] A typical ratio is 75:25 (v/v) buffer to acetonitrile.[4]

-

For enantiomeric separation, a mobile phase of ethanol and hexane (e.g., 70:30, v/v) is utilized with a chiral column.[5]

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.[4]

-

Detection Wavelength: Detection is commonly performed at 280 nm or 302 nm.[4][5]

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase itself. The solution is then filtered through a 0.45 µm filter before injection.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for the highly sensitive quantification of this compound, particularly in biological matrices. This compound itself is frequently used as an internal standard in LC-MS/MS methods for the quantification of Esomeprazole.[8][9]

Experimental Protocol:

-

LC System: Similar to the HPLC setup described above.

-

MS Detector: A tandem mass spectrometer (MS/MS) is typically used for its high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for Esomeprazole.

-

Data Analysis: The mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the identity of this compound and any impurities.

Mechanism of Action: Signaling Pathway

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion.[10][11] It achieves this by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[10][12]

Caption: Mechanism of action of Esomeprazole.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of an this compound sample.

Caption: Workflow for this compound purity analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. assets.lgcstandards.com [assets.lgcstandards.com]

- 3. esschemco.com [esschemco.com]

- 4. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. bio-integration.org [bio-integration.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

Isotopic Labeling and Stability of Deuterium in Esomeprazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Esomeprazole with deuterium to form Esomeprazole-d3, with a core focus on the stability of the deuterium label. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of deuterated Esomeprazole in their studies.

Introduction to Isotopic Labeling and Deuterated Drugs

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. By replacing specific atoms of a molecule with their isotopes, the labeled molecule can be distinguished from the unlabeled form. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in drug development to create "heavy" drugs.

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites.

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor that reduces gastric acid secretion. This compound is a deuterated analog of Esomeprazole, where three hydrogen atoms on the benzimidazole ring have been replaced with deuterium. Its primary application is as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Esomeprazole in biological samples through mass spectrometry.

Isotopic Labeling of this compound

The isotopic labeling of Esomeprazole to yield this compound involves the introduction of three deuterium atoms at positions 4, 6, and 7 of the benzimidazole ring. The IUPAC name for this compound is (S)-5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,6,7-d3.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the synthesis of the deuterated thioether precursor followed by asymmetric oxidation.

Step 1: Synthesis of the Deuterated Thioether Precursor

The synthesis of the deuterated thioether precursor, 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole-4,6,7-d3, can be achieved by reacting 2-mercapto-5-methoxy-1H-benzimidazole-4,6,7-d3 with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The key challenge lies in the preparation of the deuterated benzimidazole intermediate. This can be accomplished through acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of the non-deuterated 2-mercapto-5-methoxy-1H-benzimidazole using a deuterium source like deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).

Step 2: Asymmetric Oxidation

The deuterated thioether precursor is then asymmetrically oxidized to the corresponding sulfoxide, this compound. This is a critical step to ensure the correct stereochemistry ((S)-enantiomer). A common method for this transformation is the use of a chiral titanium complex, such as one formed from titanium(IV) isopropoxide and a chiral tartrate derivative like (S,S)-diethyl tartrate, in the presence of an oxidizing agent like cumene hydroperoxide.

Quantitative Data on this compound

The quality of this compound is critical for its use as an internal standard. The following tables summarize typical quantitative data obtained from Certificates of Analysis for commercially available this compound.

Table 1: Isotopic Purity and Enrichment of this compound

| Parameter | Specification | Result (Supplier 1) | Result (Supplier 2) |

| Isotopic Enrichment | ≥ 98% | 99.2% | 99.9% |

| d₀ Content | Report | 0.04% | Not Reported |

| d₁ Content | Report | 0.06% | Not Reported |

| d₂ Content | Report | 0.00% | Not Reported |

| d₃ Content | Report | 99.90% | Not Reported |

Table 2: Chemical Purity and Identity of this compound

| Parameter | Method | Specification | Result (Supplier 1) | Result (Supplier 2) |

| Chemical Purity | HPLC | ≥ 98% | 99.71% | 100.00% |

| Mass Spectrum | MS | Conforms to structure | Consistent | Conforms |

| ¹H NMR Spectrum | NMR | Conforms to structure | Consistent | Conforms |

| Optical Rotation | Polarimetry | Report | -159.6° (c=0.96 in CHCl₃) | Not Reported |

Stability of the Deuterium Label in this compound

A critical consideration for any deuterated compound is the stability of the deuterium label. The C-D bonds on the aromatic benzimidazole ring of this compound are generally stable. However, it is essential to assess their stability under various stress conditions to ensure that no significant H/D exchange occurs, which could compromise its use as an internal standard.

Experimental Protocol: Forced Degradation Study and H/D Exchange Monitoring

This protocol outlines a forced degradation study to assess the chemical stability of this compound and to specifically monitor the stability of the deuterium label using LC-MS.

Objective: To evaluate the stability of this compound and the integrity of its deuterium labels under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Water (HPLC grade)

-

HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2 hours.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2 hours.

-

Thermal Degradation: Heat the solid this compound at 105°C for 24 hours, then dissolve in methanol.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

Control Sample: Keep the stock solution at room temperature, protected from light.

-

-

Sample Preparation for LC-MS Analysis:

-

After the specified stress period, neutralize the acidic and alkaline samples.

-

Dilute all samples (including the control) to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

-

-

LC-MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to a suitable value (e.g., 9.0, as Esomeprazole is more stable at higher pH).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to achieve good separation of Esomeprazole and its degradation products.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Data Analysis: Extract the ion chromatograms for the expected m/z of this compound ([M+H]⁺ ≈ 349.1) and its potential non-deuterated counterpart ([M+H]⁺ ≈ 346.1). Analyze the full scan mass spectra of the peak corresponding to this compound to determine the isotopic distribution (d₀, d₁, d₂, d₃).

-

-

Data Evaluation:

-

Chemical Stability: Calculate the percentage degradation of this compound by comparing the peak area in the stressed samples to the control sample.

-

Label Stability: Compare the isotopic distribution of the this compound peak in the stressed samples with that of the control sample. A significant increase in the relative abundance of the d₀, d₁, or d₂ ions would indicate H/D exchange and thus, instability of the deuterium label.

Visualizations

Caption: Synthesis and stability assessment workflow for this compound.

Caption: Rationale for the use of deuterated Esomeprazole.

Conclusion

This compound is a valuable tool for researchers, primarily serving as a high-fidelity internal standard for the quantification of Esomeprazole. The deuterium labels on the benzimidazole ring are generally stable under typical analytical and physiological conditions. However, as outlined in this guide, it is imperative for researchers to perform their own stability assessments, particularly when the compound is subjected to harsh conditions. The provided experimental protocols offer a framework for conducting such studies, ensuring the reliability of data generated using this compound. Understanding the synthesis, quantitative characteristics, and stability of this compound is essential for its proper application in drug development and research.

The Strategic Advantage of Deuterated Esomeprazole in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy, precision, and robustness is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for achieving these objectives, and among these, deuterated analogs are frequently employed. This technical guide provides an in-depth exploration of the advantages of using deuterated esomeprazole as an internal standard in bioanalytical methods. Esomeprazole, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor, and its accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a deuterated form of a closely related compound, such as omeprazole-d3, offers significant benefits in mitigating analytical variability.

The primary advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, the deuterated standard can effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible data.[2]

Core Advantages in Bioanalysis

The incorporation of a deuterated internal standard, such as omeprazole-d3 for the analysis of esomeprazole, offers several key advantages that enhance the quality and reliability of bioanalytical data.

Mitigation of Matrix Effects

Biological matrices like plasma and urine are complex mixtures containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in LC-MS/MS assays. Because the deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects.[2] By calculating the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized, resulting in more accurate quantification.

Correction for Sample Preparation Variability

Bioanalytical methods often involve multiple sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. Each of these steps can introduce variability in the recovery of the analyte. A deuterated internal standard, when added to the sample at the beginning of the workflow, undergoes the same extraction and processing steps as the analyte. Any loss of analyte during this process is mirrored by a proportional loss of the internal standard, allowing the analyte-to-internal standard ratio to remain constant and ensuring accurate quantification despite variations in recovery.

Improved Precision and Accuracy

The ability of a deuterated internal standard to compensate for various sources of error throughout the analytical process leads to a significant improvement in the precision and accuracy of the method. This is reflected in lower relative standard deviations (%RSD) for quality control samples and a closer agreement between measured and nominal concentrations.

Quantitative Data Summary

The following tables summarize the validation parameters of an LC-MS/MS method for the quantification of esomeprazole in human plasma using omeprazole-d3 as an internal standard. This data highlights the high degree of precision and accuracy achievable with this approach.

Table 1: Linearity of Esomeprazole in Human Plasma [3][4]

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=6) | % CV | % Accuracy |

| 5.0 | 4.9 ± 0.05 | 1.0 | 98.6 |

| 10.0 | 10.1 ± 0.1 | 1.0 | 101.0 |

| 50.0 | 50.5 ± 0.5 | 1.0 | 101.0 |

| 100.0 | 101.2 ± 0.9 | 0.9 | 101.2 |

| 200.0 | 201.8 ± 3.6 | 1.8 | 100.9 |

| 400.0 | 402.2 ± 10.6 | 2.7 | 100.6 |

| 800.0 | 795.4 ± 19.1 | 2.4 | 99.4 |

| 1200.0 | 1181.5 ± 26.0 | 2.2 | 98.5 |

| 1600.0 | 1604.7 ± 30.2 | 1.9 | 100.3 |

| 2000.0 | 1990.2 ± 41.8 | 2.1 | 99.5 |

SD: Standard Deviation, CV: Coefficient of Variation

Table 2: Precision and Accuracy of Esomeprazole Quality Control Samples [3][4]

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean ± SD | %CV | ||

| LLOQ | 5.0 | 4.9 ± 0.1 | 2.0 |

| LQC | 15.0 | 14.7 ± 0.3 | 2.0 |

| MQC | 700.0 | 704.9 ± 10.6 | 1.5 |

| HQC | 1400.0 | 1370.6 ± 22.0 | 1.6 |

QC: Quality Control, Conc.: Concentration, LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

A detailed methodology for the quantification of esomeprazole in human plasma using a deuterated internal standard is provided below.

Preparation of Stock and Working Solutions[3][4]

-

Stock Solutions: Prepare individual stock solutions of esomeprazole (100.0 µg/mL) and omeprazole-d3 (100.0 µg/mL) in methanol.

-

Internal Standard Spiking Solution: Dilute the omeprazole-d3 stock solution with 20% methanol to a final concentration of 250.0 ng/mL.

-

Calibration Standards and Quality Control Samples: Prepare working solutions of esomeprazole by serial dilution of the stock solution. Spike these working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and quality control samples.

Sample Preparation: Protein Precipitation[3][4]

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard spiking solution (250.0 ng/mL omeprazole-d3) to all samples except the blank.

-

Vortex the samples for 10 seconds.

-

Add 200 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions[3][4]

-

LC System: Agilent 1200 series HPLC or equivalent

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent

-

Column: Xbridge C18, 50 x 4.6 mm, 5 µm

-

Mobile Phase: 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Esomeprazole: m/z 346.1 → 198.0

-

Omeprazole-d3: m/z 349.0 → 197.9

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of esomeprazole using a deuterated internal standard.

Caption: Bioanalytical workflow for esomeprazole quantification.

The Principle of Isotope Dilution

This diagram illustrates the fundamental principle of how a deuterated internal standard compensates for variations in sample processing and instrument response.

Caption: Isotope dilution principle.

Conclusion

The use of deuterated esomeprazole (or a close structural analog like omeprazole-d3) as an internal standard provides a robust and reliable approach for its quantification in biological matrices. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure effective compensation for matrix effects and variability in sample preparation, leading to superior accuracy and precision in LC-MS/MS bioanalysis. The quantitative data and experimental protocols presented in this guide underscore the significant advantages of this methodology, making it an indispensable tool for researchers, scientists, and drug development professionals in generating high-quality bioanalytical data for esomeprazole.

References

Methodological & Application

Application Note: UPLC-MS/MS Protocol for Quantifying Esomeprazole with a d3-Standard

Abstract

This application note provides a detailed protocol for the quantification of Esomeprazole in human plasma using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Esomeprazole-d3, to ensure high accuracy and precision. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. All quantitative data is presented in clear, structured tables, and the experimental workflow is visualized using Graphviz diagrams.

Introduction

Esomeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Esomeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and throughput. The use of a deuterated internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the integrity of the quantitative results.

Materials and Methods

Reagents and Chemicals

-

Esomeprazole magnesium hydrate (Reference Standard)

-

This compound sodium salt (Internal Standard, IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Methyl tert-butyl ether

-

Ethyl acetate

-

Milli-Q water

-

Human plasma (K2-EDTA)

Instrumentation

-

Waters ACQUITY UPLC™ System

-

Waters Micromass Quattro micro API™ Tandem Mass Spectrometer

-

Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 mm x 50 mm)

-

Nitrogen generator

Preparation of Standard and Quality Control Solutions

Stock solutions of Esomeprazole and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol:water (70:30, v/v) mixture to achieve concentrations ranging from 0.1 ng/mL to 2000 ng/mL.[1] Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

3.1.1. Protein Precipitation (PPT) Protocol

-

To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound at 20 ng/mL).[2]

-

Vortex the mixture for 60 seconds to precipitate proteins.[2]

-

Centrifuge at 13,300 rpm for 10 minutes.[2]

-

Transfer 50 µL of the supernatant and dilute with 200 µL of a 2:8 (v/v) mixture of acetonitrile and 0.1% ammonium hydroxide in water.[2]

-

Inject the final solution into the UPLC-MS/MS system.

3.1.2. Liquid-Liquid Extraction (LLE) Protocol

-

To 50 µL of plasma sample, add the internal standard solution.

-

Add 1 mL of an 80:20 (v/v) mixture of methyl tert-butyl ether and ethyl acetate.[1]

-

Vortex for 10 minutes.[1]

-

Centrifuge at 5000 g for 10 minutes.[1]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried extract with 200 µL of the mobile phase.[1]

-

Inject an aliquot into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

3.2.1. UPLC Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm)[3] |

| Mobile Phase A | 0.2% Formic acid in acetonitrile[2] |

| Mobile Phase B | 10 mmol/L Ammonium formate and 0.1% ammonium hydroxide in deionized water[2] |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 35.0°C[4] |

| Autosampler Temp. | 10.0°C[4] |

| Run Time | 4.5 minutes[2] |

A gradient elution program is recommended for optimal separation.

3.2.2. Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.50 kV[1] |

| Source Temperature | 150°C[1] |

| Desolvation Temp. | 500°C[1] |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Esomeprazole | 346.1[1][5] | 198.1[1][5] | 21[1] | 14[1] |

| This compound | 349.1[5] | 198.1[3][5] | - | - |

Data Presentation and Performance Characteristics

The method was validated according to established guidelines.[6]

Table 2: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Esomeprazole | 0.2 - 200[2] | > 0.99[7] | 0.2[2] |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 0.4[2] | < 15 | < 15 | 85 - 115 |

| MQC | 16[2] | < 15 | < 15 | 85 - 115 |

| HQC | 160[2] | < 15 | < 15 | 85 - 115 |

Acceptance criteria for precision (%CV) is ≤15% and for accuracy is within ±15% of the nominal value.[2]

Table 4: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Esomeprazole | 88.1 - 96.7[2] | Not Significant[2] |

Visualizations

Caption: Experimental workflow for Esomeprazole quantification.

References

- 1. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. payeshdarou.ir [payeshdarou.ir]

Application Note: High-Efficiency Liquid-Liquid Extraction of Esomeprazole and Esomeprazole-d3 from Human Plasma for Bioanalytical Studies

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Esomeprazole and its deuterated internal standard, Esomeprazole-d3, from human plasma samples. The subsequent analysis is performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders. Accurate quantification of Esomeprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and reliable liquid-liquid extraction method for the simultaneous determination of Esomeprazole and its deuterated internal standard, this compound, in human plasma. The use of a deuterated internal standard helps to correct for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.

The described protocol is optimized for high recovery and minimal matrix interference, making it suitable for high-throughput bioanalysis.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for the extraction and analysis of Esomeprazole and this compound.

Materials and Reagents

-

Esomeprazole reference standard

-

This compound internal standard (IS)

-

Blank human plasma (with K2-EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Milli-Q or deionized water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Sample concentrator/evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

-

Pipettes and tips

Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the requisite amounts of Esomeprazole and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of combined working stock solutions of Esomeprazole by serial dilution of the stock solution with a methanol:water (70:30, v/v) mixture to achieve concentrations ranging from 0.1 ng/mL to 2000 ng/mL.[1]

-

-

Internal Standard (IS) Working Solution:

-

Dilute the this compound stock solution with methanol to a final concentration of 250 ng/mL.

-

Sample Preparation and Liquid-Liquid Extraction Protocol

-

Sample Thawing: Allow all frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

-

Aliquoting: Pipette 50 µL of each plasma sample, standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution to each tube (except for blank plasma samples).

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Extraction Solvent Addition: Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (3:2, v/v) to each tube.[2]

-

Vortexing for Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analytes into the organic phase.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 12 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean set of tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

-

Chromatographic Column: Xbridge C18, 50 x 4.6 mm, 5 µm.

-

Mobile Phase: An isocratic mobile phase composed of 5mM Ammonium formate (pH 9.0) and Acetonitrile (70:30 v/v).[3]

-

Flow Rate: 0.6 mL/min.[3]

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies employing the described liquid-liquid extraction protocol.

| Parameter | Result | Reference |

| Linearity Range | 5.0 - 2000.0 ng/mL | [3] |

| Correlation Coefficient (r²) | ≥ 0.9989 | [3] |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [3] |

| Extraction Recovery (Esomeprazole) | 80 - 105% | [2] |

| Intra-day Precision (%RSD) | 1.6 - 2.3% | [3] |

| Inter-day Precision (%RSD) | 2.0 - 2.2% | [3] |

| Intra-day Accuracy | 97.9 - 100.7% | [3] |

| Inter-day Accuracy | 98.0 - 99.3% | [3] |

Mandatory Visualizations

Liquid-Liquid Extraction Workflow

Caption: Workflow for the liquid-liquid extraction of Esomeprazole.

Analytical Method Logical Flow

Caption: Logical flow of the bioanalytical method.

References

- 1. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Solid-Phase Extraction Protocol for Esomeprazole Analysis: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed solid-phase extraction (SPE) protocol for the quantitative analysis of Esomeprazole in biological matrices, particularly human plasma. The information is compiled from validated analytical methods to ensure reliability and reproducibility in a research and development setting.

Introduction

Esomeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Esomeprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note details a robust SPE method using C18 cartridges for the extraction of Esomeprazole from human plasma prior to chromatographic analysis.

Experimental Protocol: Solid-Phase Extraction of Esomeprazole from Human Plasma

This protocol is based on a validated method for the simultaneous determination of Esomeprazole and Pantoprazole in human plasma using RP-HPLC-MS/MS.[1]

Materials:

-

C18 SPE Cartridges (500 mg)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Human Plasma Samples

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning:

-

Condition the C18 SPE columns with 1 mL of methanol followed by 1 mL of water.[1] Ensure the sorbent bed does not go dry during this step.

-

-

Sample Loading:

-

Spike plasma samples with a known concentration of an appropriate internal standard (e.g., Pantoprazole).[1]

-

Load the pre-treated plasma sample onto the conditioned C18 SPE column.

-

-

Washing:

-

Wash the loaded column with 1 mL of water to remove polar interferences.

-

Follow with a wash of 1 mL of 10% methanol in water to remove non-polar contaminants.[1]

-

-

Elution:

-

Elute the analytes (Esomeprazole and internal standard) from the column with 1 mL of methanol.[1]

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for the subsequent chromatographic analysis (e.g., a mixture of water and methanol).[1]

-

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from various validated methods for Esomeprazole analysis that utilize solid-phase extraction or other sample preparation techniques.

Table 1: Linearity and Limit of Quantification

| Analyte | Matrix | Concentration Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |

| Esomeprazole | Human Plasma | 0.5 - 2000 ppb | > 0.99 | 500 ppt | [1] |

| Esomeprazole | Human Plasma | 5.0 - 450 ng/mL | > 0.999 | 5.0 ng/mL | [2] |

| Esomeprazole | Rabbit Plasma | 0.01 - 2.5 µg/mL | 0.999 | 0.0309 µg/mL | [3] |

Table 2: Accuracy and Precision

| Analyte | Matrix | Quality Control Levels | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| Esomeprazole | Human Plasma | Not Specified | 90 - 110% | < 15% | [1] |

| Esomeprazole | Rabbit Plasma | Not Specified | > 90% | < 1% | [3] |

Table 3: Recovery

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| Esomeprazole | Rabbit Plasma | Not Specified | > 95.3% | [3] |

| Esomeprazole | Human Plasma | Liquid-Liquid Extraction | 101.61% | [4] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for Esomeprazole analysis.

Caption: Solid-Phase Extraction Workflow for Esomeprazole Analysis.

References

Application Note: High-Throughput Analysis of Esomeprazole-d3 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esomeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The use of a stable isotope-labeled internal standard, such as Esomeprazole-d3, is crucial for accurate quantification of esomeprazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the detection and quantification of this compound in human plasma, which is essential for pharmacokinetic and bioequivalence studies. The methodology outlined here is based on established and validated procedures, ensuring sensitivity, specificity, and reproducibility.

Experimental Protocols

2.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting esomeprazole and its deuterated internal standard from plasma samples.[1][2][3][4]

Materials:

-

Human plasma samples

-

This compound working solution (as internal standard)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[3]

-

Centrifuge the tubes at 13,300 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer 100 µL of the supernatant to an autosampler vial.

-

Dilute the supernatant with 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).

-

The sample is now ready for injection into the LC-MS/MS system.

2.2. Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column.[1][2][5][6][7]

Instrumentation and Conditions:

-

Mobile Phase: 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)[1][4]

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Run Time: 4.0 minutes[1]

2.3. Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[1][2][4][5][6][9]

Instrumentation and Conditions:

-

Mass Spectrometer: API 4000 triple quadrupole instrument or equivalent[1][4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][2][4][5][6][9]

-

Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Esomeprazole and this compound.

Table 1: Mass Spectrometry MRM Transitions and Compound-Dependent Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Esomeprazole | 346.1 | 198.0 | 45 | 14 |

| This compound | 349.2 | 198.1 | 45 | 14 |

Data compiled from multiple sources indicating common transitions and optimized parameters.[1][2][3][4][6][9]

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Xbridge C18, 50 x 4.6 mm, 5 µm[1][4][8] |

| Mobile Phase | 5mM Ammonium formate (pH 9.0) : Acetonitrile (70:30 v/v)[1][4] |

| Flow Rate | 0.6 mL/min[1][2][4] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Retention Time | ~2.7 min[1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in plasma.

Key Mass Spectrometry Parameter Relationships

Caption: Logical flow of mass spectrometry parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. wjpps.com [wjpps.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of esomeprazole in rabbit plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS) [vjfc.prweb.vn]

- 6. researchgate.net [researchgate.net]

- 7. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Esomeprazole in Human Plasma using Esomeprazole-d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Esomeprazole in human plasma using a stable isotope-labeled internal standard, Esomeprazole-d3. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic studies or therapeutic drug monitoring.

Introduction

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders.[1] Accurate quantification of Esomeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[2] This document outlines the key MRM transitions for Esomeprazole and this compound and provides a comprehensive experimental protocol for their analysis.

Multiple Reaction Monitoring (MRM) Transitions

The selectivity and sensitivity of the LC-MS/MS method are achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The protonated precursor ions ([M+H]+) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[3]

The primary MRM transitions for Esomeprazole and its deuterated internal standard, this compound, are summarized below. These transitions are monitored in positive electrospray ionization (ESI+) mode.

Table 1: MRM Transitions for Esomeprazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Esomeprazole | 346.1[4][5][6] | 198.0[4][6], 198.1[7][8][9], 198.3[5][10] | Positive |

| This compound | 349.0[4][6], 349.1, 349.2[5][7], 349.3[10] | 197.9[4][6], 198.0[5], 198.1[7], 198.3[10] | Positive |

Mass Spectrometry Parameters

Optimal mass spectrometer parameters are crucial for achieving the desired sensitivity and specificity. The following table provides typical parameters that can be used as a starting point for method development. These may require further optimization based on the specific instrument used.

Table 2: Typical Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV[8] |

| Source Temperature | 150 °C[8] |

| Desolvation Temperature | 500 °C[6][8] |

| Declustering Potential (DP) | 45 V[6] |

| Entrance Potential (EP) | 10 V[6] |

| Collision Energy (CE) | 20 V[6] |

| Collision Cell Exit Potential (CXP) | 10 V[6] |

| Nebulizer Gas | 40 psi[6] |

| Heater Gas | 30 psi[6] |

| Curtain Gas | 20 psi[6] |

| CAD Gas | 3 psi[6] |

Experimental Protocol

This protocol describes the preparation of plasma samples and the subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Esomeprazole reference standard

-

This compound internal standard[2]

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade)

-

Human plasma (drug-free)

Sample Preparation (Protein Precipitation)

-

Spiking: To 50 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.

-

Precipitation: Add 200 µL of acetonitrile to precipitate the plasma proteins.[7]

-

Vortexing: Vortex the mixture for 60 seconds to ensure thorough mixing and complete protein precipitation.[7]

-

Centrifugation: Centrifuge the samples at 13,300 rpm for 10 minutes to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a clean tube.

-

Dilution: Dilute the supernatant with 200 µL of a solution of acetonitrile and 0.1% ammonium hydroxide in water (2:8, v/v).[7]

-

Injection: Inject an appropriate volume of the final diluted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is critical to resolve Esomeprazole from potential interferences in the plasma matrix.

Table 3: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC Column | Xbridge C18, 50 x 4.6 mm, 5 µm[4] or equivalent |

| Mobile Phase A | 5mM Ammonium formate (pH 9.0)[4] or 2 mM Ammonium formate in water[8] |

| Mobile Phase B | Acetonitrile[4][8] |

| Gradient | Isocratic: 70% A : 30% B[4] or a suitable gradient |

| Flow Rate | 0.6 mL/min[4][5] |

| Column Temperature | 40 °C[7][8][9] |

| Injection Volume | 2 µL[8] |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Esomeprazole in human plasma.

Caption: Workflow for Esomeprazole analysis.

Conclusion

The described LC-MS/MS method using multiple reaction monitoring provides a sensitive, selective, and reliable approach for the quantification of Esomeprazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers to implement this method in their laboratories for various applications in drug development and clinical research. The provided parameters for both liquid chromatography and mass spectrometry can be used as a robust starting point for method optimization.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. veeprho.com [veeprho.com]

- 3. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjpps.com [wjpps.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Esomeprazole-d3 in Human Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting human bioequivalence studies of Esomeprazole formulations using Esomeprazole-d3 as an internal standard. This document is intended to guide researchers through the critical stages of study design, experimental execution, and data analysis.

Introduction to Esomeprazole and Bioequivalence Studies

Esomeprazole is the S-isomer of omeprazole and a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely prescribed for the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Bioequivalence studies are essential for the development of generic formulations to ensure that they are therapeutically equivalent to the reference listed drug.[3][4][5] These studies compare the rate and extent of absorption of the active pharmaceutical ingredient from the test and reference products in healthy human subjects.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate quantification of Esomeprazole in biological matrices like human plasma.[6] this compound exhibits similar physicochemical properties to Esomeprazole but is distinguishable by mass spectrometry, allowing for precise correction of any variability during sample preparation and analysis.

Mechanism of Action of Esomeprazole

Esomeprazole is a prodrug that is activated in the acidic environment of the gastric parietal cells.[4] It works by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the proton pump, which is the final step in the pathway of gastric acid secretion.[1][2][3][4] This inhibition leads to a significant and prolonged reduction in both basal and stimulated gastric acid production.

Pharmacokinetic Profile of Esomeprazole

-

Absorption : Esomeprazole is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 3.5 hours.[1] The absolute bioavailability increases with repeated dosing, from about 50-64% after a single dose to 68-89% at steady state.[3][4]

-

Distribution : It is highly bound to plasma proteins (approximately 97%).[4]

-

Metabolism : Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, into inactive metabolites.[1][4]

-

Excretion : The metabolites are mainly excreted in the urine. The elimination half-life is relatively short, around 1 to 1.5 hours.[3]

Application Notes: Bioequivalence Study Design

A typical bioequivalence study for Esomeprazole is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy adult volunteers.[1][4] Studies are often conducted under both fasting and fed conditions as food can affect the absorption of Esomeprazole.[3]

Key Design Considerations:

-

Study Population : Healthy male and non-pregnant, non-lactating female volunteers, typically aged 18-55 years, with a body mass index (BMI) within a normal range.[2]

-

Washout Period : A sufficient washout period, generally at least 7 days, should be implemented between the two treatment periods to ensure complete elimination of the drug from the body.[1]

-

Standardization : Meals and fluid intake should be standardized throughout the study to minimize variability.[1]

-

Blood Sampling : A frequent blood sampling schedule is required to accurately characterize the plasma concentration-time profile of Esomeprazole, especially around the expected Tmax.[1][3]

Protocols

Protocol 1: Human Bioequivalence Study

1. Subject Recruitment and Screening:

-

Obtain written informed consent from all participants.[2][3]

-

Conduct a thorough medical history review, physical examination, and clinical laboratory tests (hematology, biochemistry, urinalysis) to ensure subjects are in good health.[2][3]

-

Exclude subjects with a history of clinically significant diseases, drug allergies, or those who have recently participated in other clinical trials.[2]

2. Study Conduct:

-

Subjects are admitted to the clinical facility the evening before dosing.

-

A 10-hour overnight fast is required before drug administration.[4]

-

In the morning, a single oral dose of the test or reference Esomeprazole formulation is administered with a standardized volume of water (e.g., 240 mL).[1]

-

For fed studies, a standardized high-fat, high-calorie breakfast is consumed 30 minutes prior to dosing.[4]

-

Standardized meals are provided at specified times post-dose (e.g., 4 and 10 hours).[1][4]

3. Blood Sample Collection:

-

Collect venous blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).[3]

-

A typical sampling schedule includes a pre-dose sample (0 hour) and multiple post-dose samples at intervals such as 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours.[1]

-

Plasma is separated by centrifugation and stored at -70°C or lower until analysis.[2]

Protocol 2: Bioanalytical Method Using LC-MS/MS

1. Preparation of Standards and Internal Standard:

-

Prepare stock solutions of Esomeprazole and this compound in a suitable solvent (e.g., methanol).

-

Prepare working solutions of Esomeprazole for calibration standards and quality control (QC) samples by serial dilution of the stock solution.

-

Prepare a working solution of this compound (internal standard).

2. Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a small volume of plasma (e.g., 50-100 µL), add the this compound internal standard solution.[7]

-

Liquid-Liquid Extraction: Add an extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).[7] Vortex mix and then centrifuge to separate the organic and aqueous layers. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7]

-

Protein Precipitation: Alternatively, add a protein precipitating agent (e.g., acetonitrile or methanol).[1] Vortex mix and centrifuge. Collect the supernatant for analysis.

-

Reconstitute the dried extract or supernatant in the mobile phase.[7][8]

3. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 0.5-0.6 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific mass transitions for Esomeprazole and this compound.

-

4. Data Analysis:

-

Calculate the peak area ratios of Esomeprazole to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Esomeprazole in the plasma samples from the calibration curve.

-

Calculate the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) for both the test and reference products using non-compartmental analysis.[3][9]

-

Perform statistical analysis on the log-transformed Cmax and AUC values. The 90% confidence intervals for the geometric mean ratios of the test to reference product should fall within the acceptance range of 80.00% to 125.00% for bioequivalence to be concluded.[1][3][4]

Quantitative Data from Bioequivalence Studies

The following tables summarize pharmacokinetic data from representative bioequivalence studies of Esomeprazole.

Table 1: Pharmacokinetic Parameters of Esomeprazole (20 mg) in Healthy Volunteers under Fasting Conditions

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |

| Cmax (ng/mL) | 425.07 ± 220.29 | 467.04 ± 228.53 | 87.92% - 104.36% |

| AUC0-t (ng·h/mL) | 1153.56 ± 746.72 | 1222.44 ± 758.19 | 87.82% - 101.45% |

| AUC0-∞ (ng·h/mL) | 1167.32 ± 760.77 | 1238.59 ± 775.71 | 87.99% - 101.54% |

| Tmax (h) | 2.25 ± 0.57 | 2.21 ± 0.71 | - |

| t1/2 (h) | 1.04 ± 0.40 | 1.01 ± 0.36 | - |

| Data compiled from studies.[1][3][10] |

Table 2: Pharmacokinetic Parameters of Esomeprazole (20 mg) in Healthy Volunteers under Fed Conditions

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |

| Cmax (ng/mL) | - | - | 80.53% - 94.95% |

| AUC0-t (ng·h/mL) | - | - | 87.46% - 97.26% |

| AUC0-∞ (ng·h/mL) | - | - | 87.46% - 97.17% |

| Data compiled from studies.[3] |

Table 3: Pharmacokinetic Parameters of Esomeprazole (40 mg) in Healthy Volunteers under Fasting Conditions

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |

| Cmax (ng/mL) | - | - | 98.20% - 110.46% |

| AUC0-t (ng·h/mL) | - | - | 99.80% - 111.01% |

| AUC0-∞ (ng·h/mL) | - | - | 99.97% - 111.06% |

| Data compiled from studies.[4] |

Conclusion

The successful execution of a human bioequivalence study for Esomeprazole formulations relies on a robust study design, meticulous adherence to protocols, and a validated bioanalytical method. The use of this compound as an internal standard is a critical component of the bioanalytical workflow, ensuring the accuracy and reliability of the pharmacokinetic data. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of generic drug development.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Bioequivalence Study of Esomeprazole in Healthy Adult Subjects Under Fasting Condition | MedPath [trial.medpath.com]

- 3. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 6. veeprho.com [veeprho.com]

- 7. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Esomeprazole and its Metabolites using a Deuterated Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esomeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal conditions.[1] It is the S-isomer of omeprazole and primarily works by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells.[1] Esomeprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, mainly through CYP2C19 to form 5-hydroxyomeprazole, and to a lesser extent by CYP3A4 to form esomeprazole sulfone.[2][3][4] Accurate quantification of esomeprazole and its primary metabolites is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This document provides a detailed protocol for the simultaneous quantification of esomeprazole, 5-hydroxyomeprazole, and esomeprazole sulfone in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (IS), Omeprazole-d3. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Metabolic Pathway of Esomeprazole

Esomeprazole undergoes extensive metabolism in the liver, primarily by the CYP2C19 and CYP3A4 isoenzymes. The major metabolites, 5-hydroxyomeprazole and esomeprazole sulfone, are pharmacologically inactive.[2]

References

Troubleshooting & Optimization

Addressing ion suppression in Esomeprazole-d3 quantification.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression issues encountered during the quantification of Esomeprazole-d3 by LC-MS/MS.

Troubleshooting Guides

Problem: Low or inconsistent this compound signal intensity.

This is a common symptom of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.

Initial Assessment Workflow

Caption: Troubleshooting workflow for low this compound signal.

Detailed Troubleshooting Steps:

1. Evaluate Sample Preparation:

-

Question: Is your current sample preparation method effectively removing matrix interferences?

-